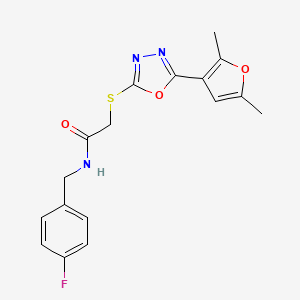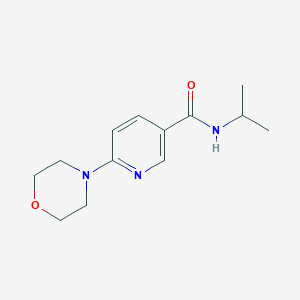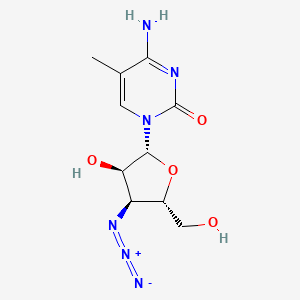![molecular formula C22H16ClN5OS2 B2512685 3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-58-1](/img/structure/B2512685.png)
3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoles are a class of compounds that have been found to have a wide range of pharmacological activities. They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine . Benzo[d]thiazol-2(3H)-ones are another class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of a thiol with a suitable electrophile . The synthesis of benzo[d]thiazol-2(3H)-ones is not detailed in the references I found.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and benzo[d]thiazol-2(3H)-ones can be quite diverse, depending on the substituents attached to the rings .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazoles and benzo[d]thiazol-2(3H)-ones can also be quite diverse, depending on the substituents attached to the rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and benzo[d]thiazol-2(3H)-ones can vary widely, depending on their specific structures .
科学的研究の応用
Synthesis and Structural Characterization
Compounds with complex heterocyclic structures, such as those incorporating elements of triazole, thiazole, and pyridine, are of significant interest due to their potential applications in materials science and pharmaceuticals. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized isostructural compounds with similarities in their heterocyclic frameworks, focusing on their potential for crystal engineering and design in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antifungal Applications
Derivatives of triazole and thiazole have been investigated for their antimicrobial and antifungal properties. Dave, Purohit, Akbari, and Joshi (2007) studied thiazolidinones and Mannich bases of 4‐amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, demonstrating significant antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007). Similarly, Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak (2022) synthesized pyridyl substituted thiazolyl triazole derivatives with notable antibacterial and antioxidant activities (Tay et al., 2022).
Catalytic and Optical Applications
Heterocyclic compounds featuring triazole and thiazole motifs have also been explored for their catalytic and optical properties. Ming, Zhen, Liu, Lin, Liu, Zhao, Lu, & Xu (2015) designed and synthesized donor–acceptor–donor polymers incorporating thiadiazolo[3,4-c]pyridine for applications in green and near-infrared electrochromics, showcasing their potential in electronic and photonic devices (Ming et al., 2015).
Molecular Docking and In Vitro Screening
Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey (2018) embarked on molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, indicating their applicability in discovering new therapeutic agents with potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Corrosion Inhibition
Compounds containing benzothiazole and pyridine units have been evaluated for their role in corrosion inhibition, particularly for protecting materials in aggressive industrial environments. Yadav, Sharma, & Kumar (2015) investigated the efficiency of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, highlighting their effectiveness in preventing material degradation (Yadav, Sharma, & Kumar, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5OS2/c23-16-6-3-7-17(11-16)28-20(13-27-18-8-1-2-9-19(18)31-22(27)29)25-26-21(28)30-14-15-5-4-10-24-12-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEGHTBEDYBXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Ethoxy-(2-methoxyphenyl)methyl]benzotriazole](/img/structure/B2512602.png)


![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)




![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)




![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)